N,N-Dipropylformamide

Description

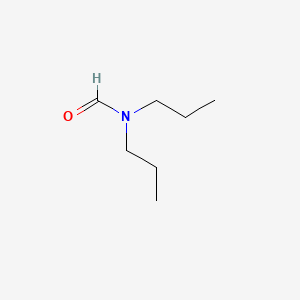

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dipropylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-5-8(7-9)6-4-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTIKWYXFSNCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211929 | |

| Record name | Formamide, N,N-di-n-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6282-00-4 | |

| Record name | N,N-Dipropylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6282-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dipropylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006282004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dipropylformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N,N-di-n-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIPROPYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W148KAK90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N-Dipropylformamide: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dipropylformamide is an organic compound classified as a disubstituted amide of formic acid.[1] It is a colorless to pale yellow liquid with a characteristic odor.[1] Possessing moderate polarity, it serves as a versatile solvent for various organic reactions and a reagent in specific synthetic transformations.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols and logical workflows relevant to its synthesis and application.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its application in research and development, particularly in designing reaction conditions and purification procedures.

Identification and Structure

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | N,N-di-n-Propylformamide, Formamide, N,N-dipropyl- | [2] |

| CAS Number | 6282-00-4 | [2] |

| Molecular Formula | C₇H₁₅NO | [2] |

| Molecular Weight | 129.20 g/mol | [3] |

| SMILES | CCCN(C=O)CCC | [4] |

| InChI | InChI=1S/C7H15NO/c1-3-5-8(7-9)6-4-2/h7H,3-6H2,1-2H3 | [2] |

Physical Properties

| Property | Value | Unit | Source |

| Appearance | Colorless to pale yellow liquid | - | [1] |

| Boiling Point | 196 (Predicted) | °C | |

| Melting Point | 10-11 (for N,N-Diisopropylformamide) | °C | |

| Density | 0.89 (for N,N-Diisopropylformamide) | g/mL at 25°C | |

| Solubility | Soluble in organic solvents, low solubility in water | - | [1] |

Spectroscopic Data

| Spectroscopy | Key Features | Source |

| ¹H NMR | Signals corresponding to the formyl proton and the two propyl groups. Due to restricted rotation around the C-N amide bond, the signals for the propyl groups may be complex. | |

| IR Spectroscopy | Characteristic strong absorption band for the C=O stretching of the amide group. | |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (129.20 m/z) and characteristic fragmentation patterns. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N,N-disubstituted formamides is the reaction of a secondary amine with formic acid. The following is a generalized experimental protocol for the synthesis of this compound.

Reaction:

(CH₃CH₂CH₂)₂NH + HCOOH → (CH₃CH₂CH₂)₂NCHO + H₂O

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dipropylamine and a slight excess of formic acid in a suitable solvent such as toluene.

-

Heating: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining formic acid, followed by a wash with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Caption: Generalized workflow for the synthesis of this compound.

Determination of Physical Properties

Boiling Point Determination (Thiele Tube Method):

-

Seal one end of a capillary tube using a flame.

-

Place a small amount of this compound into a small test tube.

-

Invert the sealed capillary tube and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Place the assembly in a Thiele tube containing mineral oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.

Density Determination:

-

Accurately weigh a clean and dry graduated cylinder.

-

Add a known volume (e.g., 5.0 mL) of this compound to the graduated cylinder.

-

Reweigh the graduated cylinder containing the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.

-

Calculate the density using the formula: Density = Mass / Volume.

Reactivity and Applications

This compound is primarily used as a polar aprotic solvent. However, it can also act as a reagent, most notably in formylation reactions such as the Vilsmeier-Haack reaction.[5]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds.[5] In this reaction, a substituted formamide, such as this compound, reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent.[5] This reagent then attacks the aromatic ring, and subsequent hydrolysis yields the formylated product.[5]

Caption: Logical pathway of the Vilsmeier-Haack formylation reaction.

Conclusion

This compound is a valuable compound in the field of organic chemistry, serving both as a solvent and a reagent. Its well-defined chemical and physical properties, coupled with its reactivity in key transformations like the Vilsmeier-Haack reaction, make it a useful tool for researchers and professionals in drug development and chemical synthesis. The experimental protocols provided in this guide offer a foundation for its synthesis and the characterization of its fundamental properties.

References

An In-depth Technical Guide to N,N-Dipropylformamide (CAS: 6282-00-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dipropylformamide is a tertiary amide that sees utility in organic synthesis as a moderately polar, aprotic solvent and as a reagent.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and toxicological profile to support its safe and effective use in research and development.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for this compound is presented in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 100-101 °C at 18 mmHg; 147.51 °C (calculated normal boiling point) | |

| Density | 0.889 g/cm³ at 20 °C | |

| Refractive Index | 1.4395 | |

| Flash Point | 88 °C | |

| logP (octanol/water) | 1.265 (calculated) | |

| Water Solubility | Low; log₁₀(solubility in mol/L) = -1.10 (calculated) | |

| Solubility | Soluble in organic solvents | [1] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Observed Effects | Reference(s) |

| LD₅₀ | Rat | Intraperitoneal | 390 mg/kg | Flaccid paralysis, somnolence | [2] |

| LD₅₀ | Mouse | Intraperitoneal | 350 mg/kg | Flaccid paralysis, somnolence |

Spectral Data

The following tables summarize the key spectral features of this compound.

Table 3: Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (alkyl) |

| ~2870 | C-H stretch (alkyl) |

| ~1675 | C=O stretch (amide) |

| ~1460 | C-H bend (alkyl) |

| ~1250 | C-N stretch |

Table 4: ¹H NMR Spectroscopy (Predicted)

Based on analysis of N,N-diisopropylformamide and standard chemical shift values.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | H-C(=O) |

| ~3.2 | t | 4H | N-CH₂-CH₂-CH₃ |

| ~1.6 | sextet | 4H | N-CH₂-CH₂-CH₃ |

| ~0.9 | t | 6H | N-CH₂-CH₂-CH₃ |

Table 5: Mass Spectrometry (Electron Ionization)

| m/z | Proposed Fragment |

| 129 | [M]⁺ (Molecular Ion) |

| 100 | [M - C₂H₅]⁺ |

| 86 | [M - C₃H₇]⁺ |

| 72 | [M - C₄H₉]⁺ |

| 58 | [CH₃CH₂CH₂N=CH₂]⁺ |

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative example for the N-formylation of a secondary amine using formic acid, a common and efficient method.[3]

Reaction:

(CH₃CH₂CH₂)₂NH + HCOOH → (CH₃CH₂CH₂)₂NCHO + H₂O

Materials:

-

Dipropylamine

-

Formic acid (88-95%)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus or equivalent setup for water removal

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine dipropylamine (1.0 eq) and a slight excess of formic acid (1.1-1.2 eq).

-

Add a suitable volume of toluene to the flask.

-

Heat the reaction mixture to reflux. Water will be formed as a byproduct and will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is evolved.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining formic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the toluene under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Diagram of Synthesis Workflow:

Caption: Representative workflow for the synthesis of this compound.

Representative Application: this compound as a Solvent

N,N-dialkylformamides are often used as solvents in reactions requiring a polar, aprotic medium, such as nucleophilic substitution reactions. This protocol is a representative example.

Reaction: Williamson Ether Synthesis

R-ONa + R'-X → R-O-R' + NaX

Materials:

-

An alcohol (e.g., phenol)

-

Sodium hydride (NaH) or another suitable base

-

An alkyl halide (e.g., benzyl bromide)

-

This compound (as solvent)

-

Diethyl ether or other extraction solvent

-

Saturated aqueous ammonium chloride solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in this compound at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 eq) in this compound dropwise.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Cool the mixture back to 0 °C and add the alkyl halide (1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Partition the mixture between diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude ether, which can be further purified by column chromatography or distillation.

Biological Activity and Metabolism

Relevance in Drug Development

While this compound itself is not a common pharmaceutical ingredient, the formamide functional group is present in some drug molecules. Formamides can act as bioisosteres for other functional groups and can participate in hydrogen bonding with biological targets. However, the stability of the formamide group to hydrolysis and enzymatic metabolism is a key consideration in drug design.[4]

Predicted Metabolic Pathway and Toxicity

The proposed metabolic transformations include:

-

Hydroxylation of the propyl chains: Oxidation at the ω or ω-1 position of the propyl groups.

-

N-dealkylation: Removal of one of the propyl groups to form N-propylformamide.

The observed toxicity, including paralysis and central nervous system depression, is likely a result of the parent compound or its metabolites interacting with neuronal targets. The metabolism of formamides can sometimes lead to the formation of reactive intermediates that can cause cellular damage.[5]

Diagram of Probable Metabolic Pathway and Toxicity:

Caption: Probable metabolic pathway and resulting toxic effects of this compound.

References

- 1. CAS 6282-00-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Formamide,N,N-dipropyl- | CAS#:6282-00-4 | Chemsrc [chemsrc.com]

- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,N-DIISOPROPYLFORMAMIDE(2700-30-3) 1H NMR spectrum [chemicalbook.com]

- 5. Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide: Perspectives from Experimental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Dipropylformamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of N,N-Dipropylformamide, a valuable compound in organic synthesis.

Core Molecular Data

This compound is an organic compound classified as an amide.[1] It is characterized by a formamide functional group with two propyl substituents attached to the nitrogen atom.[1] The key quantitative molecular data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [1][2][3][4] |

| Molecular Weight | 129.2001 g/mol | [2][4][5] |

Logical Relationship of Core Properties

The relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight is a foundational concept in chemistry. The diagram below illustrates this direct correlation.

Experimental Protocols

Detailed experimental protocols for determining the molecular weight and formula of a compound like this compound typically involve the following standard analytical techniques.

1. Mass Spectrometry for Molecular Weight Determination:

-

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight.

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion (M+).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of ions at each m/z value. The peak with the highest m/z value typically corresponds to the molecular ion, providing the molecular weight of the compound.

-

2. Elemental Analysis for Molecular Formula Determination:

-

Objective: To determine the percentage composition of each element (Carbon, Hydrogen, Nitrogen, Oxygen) in the compound.

-

Methodology:

-

Combustion Analysis (for C, H, N):

-

A precisely weighed sample of this compound is combusted in a furnace at high temperature in the presence of excess oxygen.

-

The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are passed through a series of traps that absorb each gas specifically.

-

The mass of each trapped product is measured, and from this, the mass and percentage of C, H, and N in the original sample are calculated.

-

-

Oxygen Analysis: The percentage of oxygen is typically determined by difference, subtracting the percentages of C, H, and N from 100%.

-

Formula Derivation: The percentage compositions are used to determine the empirical formula. The molecular formula is then determined by comparing the empirical formula weight to the molecular weight obtained from mass spectrometry.

-

References

Spectroscopic Analysis of N,N-Dipropylformamide: A Technical Guide

Introduction

N,N-Dipropylformamide (CAS No. 6282-00-4) is an organic compound classified as a tertiary amide.[1] Its molecular formula is C7H15NO, and it has a molecular weight of approximately 129.20 g/mol .[1][2] This document provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and compound verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. Due to restricted rotation around the carbon-nitrogen bond in amides, the two N-propyl groups in this compound are chemically non-equivalent at room temperature, leading to more complex spectra than might be anticipated.

1.1. ¹H NMR Spectroscopy Data

While specific, experimentally verified peak lists for this compound are primarily available in subscription-based databases like SpectraBase, a predicted ¹H NMR spectrum can be outlined based on the compound's structure.[3] The spectrum is expected to show four distinct signals corresponding to the formyl proton and the three different types of protons on the propyl chains.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Singlet | 1H | H-C=O |

| ~3.2 | Triplet | 4H | N-CH₂-CH₂-CH₃ |

| ~1.6 | Sextet | 4H | N-CH₂-CH₂-CH₃ |

| ~0.9 | Triplet | 6H | N-CH₂-CH₂-CH₃ |

1.2. ¹³C NMR Spectroscopy Data

Similar to the proton NMR data, a definitive, publicly available experimental peak list for the ¹³C NMR of this compound is not readily accessible. However, based on typical chemical shift values for amides and alkyl chains, a predicted spectrum can be described. Four unique carbon signals are expected.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O |

| ~48 | N-CH₂-CH₂-CH₃ |

| ~21 | N-CH₂-CH₂-CH₃ |

| ~11 | N-CH₂-CH₂-CH₃ |

1.3. Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring NMR spectra of a liquid sample like this compound.

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.[4]

-

Instrument Setup: The NMR tube is placed into the spectrometer's probe. The instrument is tuned and the magnetic field homogeneity is optimized by a process called shimming to ensure high resolution.

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]

-

Data Processing: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the C-H bonds of the propyl groups and the highly polar carbonyl (C=O) group of the amide. The following data is based on the gas-phase spectrum available from the NIST Chemistry WebBook.[6]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-3000 | Strong | C-H stretch (Alkyl) |

| ~1675 | Strong | C=O stretch (Amide) |

| ~1460 | Medium | C-H bend (Alkyl) |

| ~1200 | Medium | C-N stretch |

2.1. Experimental Protocol for FT-IR Spectroscopy

For a liquid sample such as this compound, the following Attenuated Total Reflectance (ATR) or transmission methods can be used.

-

ATR Method:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a single drop of this compound directly onto the crystal surface.

-

Acquire the spectrum. The IR beam interacts with the sample at the crystal surface.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

-

-

Transmission (Salt Plate) Method:

-

Place a drop of the liquid sample onto a polished salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film between the plates.

-

Mount the plates in the spectrometer's sample holder and acquire the spectrum.

-

After analysis, clean the plates with a non-aqueous solvent and store them in a desiccator.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The standard method for a volatile organic compound like this compound is Electron Ionization (EI).

3.1. Mass Spectrometry Data

Under EI conditions, this compound will produce a molecular ion (M⁺˙) peak corresponding to its molecular weight. This ion will then undergo characteristic fragmentation. The most prominent fragmentation for amides is typically alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).

Table 4: Predicted Mass Spectrometry Data (EI) for this compound

| m/z | Predicted Identity | Notes |

| 129 | [C₇H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 100 | [M - C₂H₅]⁺ | Loss of an ethyl radical via alpha-cleavage |

| 86 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 58 | [C₃H₈N]⁺ | Fragment from propyl group cleavage |

3.2. Experimental Protocol for Mass Spectrometry

A typical procedure for analyzing a liquid sample by GC-MS with an EI source is as follows:

-

Sample Introduction: A small, diluted sample of this compound is injected into a Gas Chromatograph (GC). The GC separates the sample from any impurities before it enters the mass spectrometer.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV), causing the molecule to eject an electron and form a positively charged molecular ion (M⁺˙).[7]

-

Fragmentation: The high energy of the molecular ion causes it to break apart into smaller, charged fragments.

-

Mass Analysis: The ions (both molecular and fragment) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Workflow

The logical flow for the spectroscopic identification of this compound involves a multi-technique approach to confirm its identity and structure.

Caption: Spectroscopic analysis workflow for this compound.

References

Synthesis of N,N-Dipropylformamide from Formic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-dipropylformamide from dipropylamine and formic acid. It details various synthetic methodologies, experimental protocols, and comparative data to assist researchers in selecting and implementing the most suitable procedure for their needs.

Introduction

This compound is a tertiary amide that finds applications as a solvent and an intermediate in organic synthesis. The formylation of secondary amines, such as dipropyl amine, is a fundamental transformation in organic chemistry. Formic acid serves as a readily available, economical, and environmentally benign formylating agent. This document explores several key methods for the synthesis of this compound using formic acid, including direct thermal condensation and catalyzed reactions.

Synthetic Methodologies

The synthesis of this compound from dipropylamine and formic acid can be achieved through several methods. The primary approaches involve the direct reaction of the amine with formic acid, often with the removal of water to drive the equilibrium towards the product. Catalytic methods can also be employed to enhance reaction rates and improve yields under milder conditions.

Azeotropic Dehydration

A widely used and effective method for the formylation of secondary amines is the reaction with formic acid in a non-polar solvent with azeotropic removal of water.[1] This technique continuously removes the water byproduct, thereby shifting the reaction equilibrium towards the formation of the amide.

Solvent-Free Reaction

A greener approach involves the direct heating of dipropylamine and formic acid without a solvent.[2] This method minimizes waste and simplifies the work-up procedure. The reaction is typically carried out at a moderately elevated temperature.

Catalytic N-Formylation

Various catalysts can be employed to facilitate the N-formylation of amines under milder conditions. While specific examples for dipropylamine are not extensively detailed, general methods for secondary amines include the use of iodine or acid catalysts.[2][3]

Data Presentation

The following tables summarize the quantitative data for different synthetic approaches to N-formylation of secondary amines, which are applicable to the synthesis of this compound.

Table 1: Comparison of Synthesis Methods for N-Formylation of Secondary Amines

| Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Azeotropic Dehydration | None | Toluene | Reflux | 4 - 9 | 94 - 98 | [1] |

| Solvent-Free | None | None | 80 | Varies | Good to Excellent | [2] |

| Iodine Catalysis | Iodine (5 mol%) | None | 70 | Varies | up to 94 | [3] |

| Acid Catalysis (general) | Melaminetrisulfonic acid (3 mol%) | None | 60 | 0.6 - 1.5 | High | [2] |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| CAS Number | 6282-00-4 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 420.66 K (147.51 °C) |

| Solubility | Soluble in organic solvents, low solubility in water |

| InChI | InChI=1S/C7H15NO/c1-3-5-8(7-9)6-4-2/h7H,3-6H2,1-2H3 |

| SMILES | CCCN(CCC)C=O |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis via Azeotropic Dehydration

This protocol is adapted from a general procedure for the N-formylation of secondary amines.[1]

Materials:

-

Dipropylamine

-

Formic acid (85% aqueous solution)

-

Toluene

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add dipropylamine (1.0 eq).

-

Add toluene to the flask.

-

Add formic acid (1.0-1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and continue heating for 4-9 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by distillation if necessary.

Protocol 2: Solvent-Free Synthesis

This protocol is based on a general method for solvent-free N-formylation.[2]

Materials:

-

Dipropylamine

-

Formic acid (98-100%)

-

Round-bottom flask

-

Heating mantle or oil bath

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, combine dipropylamine (1.0 eq) and formic acid (2.0-4.0 eq).

-

Heat the reaction mixture to 60-80°C.

-

Stir the mixture at this temperature until the reaction is complete, as monitored by TLC. Reaction times may vary.

-

After completion, cool the reaction mixture to room temperature.

-

The excess formic acid can be removed by neutralization with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the this compound by vacuum distillation.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Safe Handling of N,N-Dipropylformamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for N,N-Dipropylformamide (CAS No. 6282-00-4), a solvent utilized in various organic synthesis processes. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact in a laboratory or manufacturing setting.

Chemical and Physical Properties

This compound is an organic compound classified as an amide.[1] It typically appears as a colorless to pale yellow liquid with a characteristic odor.[1] Its moderate polarity makes it a useful solvent for various organic reactions.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [1][2][3][4] |

| Molecular Weight | 129.20 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Normal Boiling Point | 420.66 K | |

| Critical Pressure | 3025.61 kPa | |

| Enthalpy of Vaporization (ΔvapH°) | 39.94 kJ/mol | |

| LogP (Octanol/Water Partition Coefficient) | 1.265 |

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. However, available acute toxicity data indicates potential hazards. It is crucial to handle this substance with care, assuming it may possess uncharacterized toxic properties.

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects Noted |

| LD50 (Lethal Dose, 50% kill) | Intraperitoneal | Rodent - rat | 390 mg/kg | Peripheral Nerve and Sensation (flaccid paralysis), Eye Effects, Behavioral (somnolence)[5] |

Hazard Identification

This compound is classified as a hazardous substance. Key hazards include:

-

Flammability: Flammable liquid and vapor.

-

Health Hazards:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Standard Handling and Storage Protocol

Proper handling and storage are essential to minimize risk. All operations should be conducted by trained personnel familiar with the substance's hazards.

Methodology for Safe Handling:

-

Engineering Controls: Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing vapors or mists.[6]

-

Ignition Sources: Keep the substance away from heat, hot surfaces, sparks, open flames, and other ignition sources.[6][7][8] No smoking is permitted in the handling area.[6]

-

Static Discharge: Use explosion-proof electrical and ventilating equipment.[6] Ground and bond containers and receiving equipment to prevent static discharges.[6] Use only non-sparking tools.[6]

-

Personal Contact: Avoid contact with skin and eyes.[9] Do not inhale the substance.[6] Wash hands thoroughly after handling.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.

Methodology for Safe Storage:

-

Container: Keep the container tightly closed and store in a dry, well-ventilated place.[6][8]

-

Conditions: Store in a cool environment, away from heat and sources of ignition.[6]

-

Security: Store in a locked-up area or one accessible only to qualified and authorized personnel.[6][8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final line of defense against exposure.[10] The following equipment is mandatory when handling this compound:

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] | To prevent eye irritation or serious eye damage from splashes. |

| Skin Protection | Wear appropriate protective gloves and clothing (e.g., a lab coat) to prevent skin exposure.[6][9] For splash protection, nitrile gloves may be suitable but should be replaced immediately upon contact.[11] For more intensive use, gloves with high resistance to organic compounds, such as butyl rubber or Viton, are recommended.[11] | To prevent skin irritation and absorption. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when vapors/aerosols are generated.[6][9] | To prevent respiratory irritation. |

Emergency Protocols

Immediate and appropriate response during an emergency is critical. Personnel should be trained on these protocols before working with the chemical.

In Case of Inhalation:

-

If the person is not breathing, give artificial respiration.[9]

-

Keep the person comfortable.[6]

-

Call a POISON CENTER or doctor if you feel unwell.[6]

In Case of Skin Contact:

-

Take off immediately all contaminated clothing.[6]

-

Rinse skin with plenty of water/shower.[6]

-

If skin irritation occurs, get medical advice/attention.[9]

In Case of Eye Contact:

-

Rinse cautiously with water for several minutes.[6]

-

Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

If eye irritation persists, get medical advice/attention from an ophthalmologist.[6]

In Case of Ingestion:

-

Do NOT induce vomiting.[9]

-

Immediately make the victim drink water (two glasses at most).[6]

-

Consult a physician.[6]

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[6]

-

Unsuitable Extinguishing Media: For this substance, no limitations of extinguishing agents are given.[6]

-

Specific Hazards: The substance is combustible.[6] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[7][9] Containers may explode when heated.[7][9] Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][9]

-

Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9] Use water spray to cool closed containers.[7][9]

-

Evacuation and Isolation: Evacuate the danger area.[6][8] Keep people away from and upwind of the spill.[7][12]

-

Personal Precautions: Ensure adequate ventilation.[6] Avoid breathing vapors and prevent contact with the substance.[6][13] Remove all sources of ignition.[7][12]

-

Environmental Precautions: Do not let the product enter drains, as there is a risk of explosion.[6][8]

-

Containment and Cleanup: a. Cover drains.[6] b. Contain and absorb the spill with a liquid-absorbent, inert material (e.g., Chemizorb®, sand, vermiculite).[6][13] c. Collect the material using spark-proof tools and place it in a suitable, closed, and labeled container for disposal.[9][13] d. Clean the affected area thoroughly.[6]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Leave chemicals in their original containers and handle uncleaned containers as you would the product itself. Contact a licensed professional waste disposal service to dispose of this material.[6]

References

- 1. CAS 6282-00-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. Formamide,N,N-dipropyl- | CAS#:6282-00-4 | Chemsrc [chemsrc.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. ORS News2Use - Personal Protective Equipment [news2use.ors.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Solubility of Organic Compounds in N,N-Dipropylformamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles governing the solubility of organic compounds in the aprotic polar solvent, N,N-Dipropylformamide. Given the limited availability of specific quantitative solubility data for this solvent in publicly accessible literature, this document focuses on providing a robust theoretical framework for predicting solubility, a detailed experimental protocol for its determination, and a predictive solubility summary for various classes of organic compounds.

Introduction to this compound as a Solvent

This compound is an organic amide with the chemical formula C₇H₁₅NO.[1] It is a colorless to pale yellow liquid characterized by its moderate polarity, making it a versatile solvent for a variety of organic reactions and processes.[1] Its molecular structure, featuring a formamide functional group with two propyl substituents on the nitrogen atom, results in a high boiling point relative to simpler amides.[1] While it has low solubility in water, it is soluble in a range of organic solvents.[1] In the context of drug development and organic synthesis, this compound serves as a valuable medium for dissolving a diverse array of organic compounds.

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 100-101 °C at 18 mmHg |

| Polarity | Moderately Polar |

Theoretical Framework for Solubility Prediction

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another. The solubility of an organic compound in this compound is therefore dependent on the interplay of intermolecular forces between the solute and the solvent.

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSPs) . HSPs are based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2] A solvent is likely to dissolve a solute if their Hansen Solubility Parameters are similar.

The following diagram illustrates the logical relationship between the polarity of an organic compound and its predicted solubility in this compound.

Experimental Determination of Solubility

The following is a detailed protocol for the experimental determination of the solubility of an organic compound in this compound. This method is based on the isothermal shake-flask method, which is a reliable technique for determining equilibrium solubility.

Materials:

-

Organic compound (solute)

-

This compound (solvent)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the organic compound in this compound of known concentrations. These will be used to create a calibration curve for quantitative analysis.

-

Sample Preparation: Add an excess amount of the organic compound to a vial containing a known volume of this compound. The presence of undissolved solid is necessary to ensure a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with this compound to a concentration that falls within the range of the calibration curve.

-

Quantitative Analysis: Analyze the diluted sample using a calibrated HPLC or other suitable analytical method to determine the concentration of the organic compound.

-

Calculation of Solubility: Calculate the solubility of the organic compound in this compound using the determined concentration and the dilution factor.

The following diagram outlines the experimental workflow for determining solubility.

Predictive Solubility of Organic Compounds in this compound

In the absence of extensive experimental data, the following tables provide a predictive summary of the solubility of various classes of organic compounds in this compound based on the "like dissolves like" principle and the solvent's moderately polar, aprotic nature.

Table 1: Predicted Solubility of Non-Polar and Weakly Polar Organic Compounds

| Compound Class | Representative Examples | Predicted Solubility | Rationale |

| Alkanes & Cycloalkanes | Hexane, Cyclohexane | Low to Moderate | Primarily dispersion forces; mismatch in polarity. |

| Aromatic Hydrocarbons | Benzene, Toluene | Moderate | Dispersion and weak polar interactions. |

| Alkyl Halides | Dichloromethane, Chloroform | Moderate to High | Increased polarity compared to alkanes. |

| Ethers | Diethyl ether, Tetrahydrofuran | Moderate to High | Polar C-O bonds; hydrogen bond acceptors. |

Table 2: Predicted Solubility of Polar Aprotic Organic Compounds

| Compound Class | Representative Examples | Predicted Solubility | Rationale |

| Ketones | Acetone, Methyl ethyl ketone | High | Strong dipole-dipole interactions. |

| Esters | Ethyl acetate, Methyl benzoate | High | Strong dipole-dipole interactions. |

| Amides (tertiary) | N,N-Dimethylacetamide | High | Very similar polarity and functionality. |

| Nitriles | Acetonitrile | High | Strong dipole moment. |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | High | Highly polar aprotic compound. |

Table 3: Predicted Solubility of Polar Protic Organic Compounds

| Compound Class | Representative Examples | Predicted Solubility | Rationale |

| Alcohols (short chain) | Methanol, Ethanol | Moderate to High | Can act as H-bond acceptors with the solvent. |

| Alcohols (long chain) | Octanol | Low to Moderate | Increasing non-polar character reduces solubility. |

| Carboxylic Acids | Acetic acid, Benzoic acid | Moderate | Can act as H-bond acceptors. |

| Amines (primary, secondary) | Propylamine, Diethylamine | Moderate | Can act as H-bond acceptors. |

| Phenols | Phenol | Moderate | Polar -OH group, but also aromatic ring. |

Table 4: Predicted Solubility of Macromolecules

| Compound Class | Representative Examples | Predicted Solubility | Rationale |

| Polymers | Polystyrene, PMMA | Varies | Depends on the polarity of the polymer backbone and side chains. |

| Pharmaceuticals (APIs) | Varies | Varies | Highly dependent on the functional groups and overall polarity of the drug molecule. |

Conclusion

This compound is a valuable, moderately polar aprotic solvent for a wide range of organic compounds. While specific quantitative solubility data is not extensively documented, a strong predictive understanding of its solvent capabilities can be achieved through the application of fundamental solubility principles such as "like dissolves like" and the conceptual framework of Hansen Solubility Parameters. For precise quantitative data, the experimental protocol outlined in this guide provides a reliable methodology for researchers, scientists, and drug development professionals. The predictive tables serve as a useful starting point for solvent selection and formulation development.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of N,N-Dipropylformamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data specifically for the thermal decomposition of N,N-Dipropylformamide is limited. This guide synthesizes information on the thermal behavior of analogous N,N-disubstituted amides and established analytical protocols to provide a framework for assessing the thermal stability of this compound.

Introduction

This compound is a tertiary amide with applications in organic synthesis and as a solvent. A thorough understanding of its thermal stability and decomposition pathways is critical for its safe handling, storage, and application in various processes, particularly in the pharmaceutical industry where it may be used as a reaction solvent or intermediate. This technical guide provides an in-depth overview of the thermal properties of this compound, including its anticipated thermal stability, potential decomposition mechanisms, and the experimental protocols used to evaluate these characteristics.

Thermal Stability of N,N-Disubstituted Amides

Quantitative Data on Thermal Decomposition of Related Amides

To provide a comparative context, the following table summarizes thermal decomposition data for various amide-containing compounds. This data is intended to be illustrative of the general range of thermal stability for amides.

| Compound | Decomposition Onset (°C) | Analytical Method | Reference/Notes |

| Morpholine amide derivative of maleated polyethylene | ~160 | Py-GC-MS | Significant decomposition observed.[1] |

| N-methylaniline amide derivative of maleated polyethylene | ~160 | Py-GC-MS | Significant decomposition observed.[1] |

| 3,7-dihydroxy-N-(2-hydroxy-4-methylphenyl)-2-naphthamide | ~300 (for 25% mass loss) | TGA | Demonstrates higher stability of aromatic amides.[1] |

| Poly-N-isopropylacrylamide | >300 | TGA | Shows good thermal stability up to this temperature. |

Proposed Thermal Decomposition Pathway of this compound

In the absence of specific experimental data for this compound, a plausible thermal decomposition pathway can be proposed based on the known chemistry of tertiary amides. The most likely initial step in the pyrolysis of a tertiary amide that contains a beta-hydrogen is a concerted, non-radical elimination reaction proceeding through a six-membered cyclic transition state. This is analogous to the Cope elimination of amine oxides and the pyrolysis of esters.

For this compound, this would involve the transfer of a hydrogen atom from the beta-carbon of one of the propyl groups to the carbonyl oxygen, leading to the cleavage of the C-N bond. The expected products would be dipropylamine and carbon monoxide.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, two primary thermoanalytical techniques are recommended: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It is used to determine the temperatures at which a material decomposes and to quantify the mass loss associated with decomposition.

Experimental Workflow for TGA:

Detailed TGA Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan into the TGA instrument's autosampler or furnace.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Set the temperature program. A typical program would be to equilibrate at 25 °C, followed by a linear heating ramp of 10 °C/min up to a final temperature of 600 °C.

-

-

Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve. The resulting thermogram provides information on the decomposition temperature range and the presence of any stable intermediates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Workflow for DSC:

References

N,N-Dipropylformamide: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the physicochemical properties, applications, and experimental utility of N,N-Dipropylformamide as a polar aprotic solvent in research and development.

Introduction

This compound is an organic compound classified as a disubstituted amide of formic acid.[1][2] Structurally, it features a formyl group attached to a nitrogen atom bearing two propyl substituents.[1] As a member of the N,N-dialkylformamide family, it shares characteristics with more commonly known solvents like N,N-Dimethylformamide (DMF), serving as a polar aprotic solvent.[2] This class of solvents is distinguished by a lack of acidic protons, which makes them incapable of donating hydrogen bonds.[2] However, their polarity allows them to effectively dissolve a wide range of organic and inorganic compounds.[1] this compound typically appears as a colorless to pale yellow liquid and possesses a moderate polarity, which makes it a versatile solvent for various chemical transformations.[1] Its higher boiling point compared to simpler amides is a result of its larger molecular structure.[1] This guide provides a detailed overview of the core properties, applications, and relevant experimental protocols involving this compound for professionals in research, and drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a solvent is paramount for its effective application in experimental chemistry. The key properties of this compound are summarized in the table below, providing a quantitative basis for its selection in various reaction conditions. These properties influence its behavior as a solvent, including its solvating power, operating temperature range, and miscibility with other liquids.

| Property | Value | Unit |

| Molecular Formula | C₇H₁₅NO | - |

| Molecular Weight | 129.20 | g/mol |

| CAS Number | 6282-00-4 | - |

| Appearance | Colorless to pale yellow liquid | - |

| Density | 0.889 | g/cm³ (at 20°C) |

| Boiling Point | 100-101 (at 18 mmHg) | °C |

| Flash Point | 88 | °C |

| Refractive Index | 1.4395 | - |

| LogP (Octanol/Water Partition Coefficient) | 1.265 | - |

| Water Solubility | Low | - |

Solvent Classification and Characteristics

The utility of this compound as a solvent is best understood by its classification among other common laboratory solvents. The following diagram illustrates the position of this compound within the broader categories of solvents, highlighting its identity as a polar aprotic solvent.

Caption: Logical diagram of solvent classification.

Applications in Organic Synthesis

This compound serves as a valuable solvent and reagent in a variety of organic reactions, particularly in the synthesis of amides and other heterocyclic compounds.[1][2] Its polar aprotic nature facilitates reactions involving polar or ionic intermediates and reagents.

One of the significant applications of N,N-dialkylformamides is in the Vilsmeier-Haack reaction . This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The Vilsmeier reagent, a key intermediate, is generated in situ from a N,N-disubstituted formamide, such as this compound, and phosphorus oxychloride (POCl₃).[3][4] This electrophilic reagent then attacks the electron-rich ring to introduce a formyl group, which can be a precursor for a wide array of functionalities.[5]

Furthermore, in the realm of peptide synthesis , polar aprotic solvents like N,N-dialkylformamides are crucial.[6][7] They are effective at solvating the growing peptide chains attached to a solid support, which is essential for efficient coupling reactions between amino acids.[6][7] While DMF is more commonly cited, the similar properties of this compound make it a suitable alternative, especially when different solvency or a higher boiling point is desired.

Experimental Protocols

While specific experimental protocols detailing the use of this compound are not as prevalent in the literature as those for DMF, its chemical similarity allows for its substitution in many procedures. Below is a generalized protocol for a Vilsmeier-Haack formylation, where this compound can be used as the formamide source.

General Protocol for Vilsmeier-Haack Formylation:

-

Reagent Preparation: In a fume hood, to a stirred solution of the electron-rich aromatic substrate in this compound (which acts as both solvent and reagent) at 0 °C, slowly add phosphorus oxychloride (POCl₃).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured into ice-water and neutralized with a suitable base (e.g., sodium acetate or sodium hydroxide solution).

-

Extraction: The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

The following diagram illustrates a generalized workflow for a chemical synthesis experiment where this compound could be employed as a solvent.

Caption: General experimental workflow for organic synthesis.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling this compound. It may cause irritation to the skin and eyes, and inhalation of its vapors should be avoided.[1] Therefore, it is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile polar aprotic solvent with a range of applications in organic synthesis. Its physicochemical properties, particularly its moderate polarity and high boiling point, make it a suitable medium for a variety of chemical reactions. While less common than its lower alkyl homolog, DMF, it presents a viable alternative for researchers and drug development professionals seeking to optimize reaction conditions. A comprehensive understanding of its properties and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

- 1. peptide.com [peptide.com]

- 2. CAS 6282-00-4: this compound | CymitQuimica [cymitquimica.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. peptide.com [peptide.com]

- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-Dipropylformamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dipropylformamide is an organic compound classified as a disubstituted amide of formic acid.[1] It is a colorless to pale yellow liquid with a characteristic odor.[1] Possessing moderate polarity, it serves as a versatile aprotic solvent in various organic reactions and industrial processes.[1] This technical guide provides an in-depth overview of the discovery, history, synthesis, properties, and applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Discovery and History

While the specific first synthesis of this compound is not prominently documented in readily available historical records, its discovery is intrinsically linked to the broader history of formamide and its derivatives. The synthesis of the parent compound, formamide, was first reported in 1893 by the French chemist Albert Verley, who obtained it by distilling a mixture of dimethylamine hydrochloride and potassium formate. An early method for preparing formamide involved the thermal decomposition of ammonium formate, which was first synthesized by passing dry ammonia gas into formic acid.[2]

The general methods for the synthesis of N,N-disubstituted formamides, such as the reaction of a secondary amine with a formylating agent, were developed throughout the late 19th and early 20th centuries. It is highly probable that this compound was first synthesized during this period through the reaction of dipropylamine with formic acid or one of its derivatives, a common and straightforward method for amide formation.[3] The industrial production of formamides began to gain traction in the early 20th century, with processes involving the reaction of carbon monoxide with ammonia or amines under pressure. A patent from 1925 describes a process for the production of formamide from carbon monoxide and ammonia.[4] The development and refinement of such industrial processes would have made this compound and other dialkylformamides more readily available for use as solvents and chemical intermediates.

Chemical and Physical Properties

This compound is a stable organic compound with the chemical formula C₇H₁₅NO. Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | |

| Molecular Weight | 129.20 g/mol | |

| CAS Number | 6282-00-4 | [5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Characteristic, fishy/ammonia-like | [6] |

| Boiling Point | 195-196 °C (at 760 mmHg) | [7] |

| Melting Point | -63 °C | [6] |

| Density | 0.879 g/mL at 25 °C | [6] |

| Solubility | Soluble in organic solvents, low solubility in water | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Key Features | Reference |

| ¹H NMR | Provides information on the proton environments in the molecule. | |

| ¹³C NMR | Shows the different carbon environments. | |

| Infrared (IR) Spectroscopy | A strong absorption band around 1670-1680 cm⁻¹ is characteristic of the C=O stretch in the amide group. | |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is observed at m/z = 129. | [8] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for amide formation. The most common and historically significant methods involve the formylation of dipropylamine.

Method 1: Reaction of Dipropylamine with Formic Acid

This is a direct and widely used method for preparing N-formyl derivatives of secondary amines. The reaction involves heating dipropylamine with formic acid, which results in the formation of this compound and water.[3]

Experimental Protocol:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dipropylamine (1.0 equivalent) and formic acid (1.0-1.2 equivalents).

-

Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Caption: Synthesis of this compound from Dipropylamine and Formic Acid.

Method 2: Formylation with Other Formylating Agents

Various other reagents can be used to introduce the formyl group onto dipropylamine. These include:

-

Acetic Formic Anhydride: A potent formylating agent, though it is sensitive to moisture.

-

Chloral: Reacts with amines to produce formamides and chloroform as a byproduct.[3]

-

Ethyl Formate: Aminolysis of ethyl formate with dipropylamine yields this compound.

Experimental Workflow for Formylation:

Caption: General Experimental Workflow for the Synthesis of this compound.

Applications

This compound's primary role is as a polar aprotic solvent, and it finds applications in various areas of chemistry, including in the pharmaceutical industry.

Use as a Solvent in Organic Synthesis

Due to its ability to dissolve a wide range of organic and inorganic compounds, this compound is a useful solvent for various chemical transformations.[1] Its high boiling point makes it suitable for reactions that require elevated temperatures. Like its well-known analogue, N,N-dimethylformamide (DMF), it can facilitate reactions by solvating cations, thereby increasing the reactivity of anions.

Role in the Vilsmeier-Haack Reaction

N,N-Disubstituted formamides, including this compound, are key reagents in the Vilsmeier-Haack reaction.[2] This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this process, the formamide reacts with an acid chloride, typically phosphorus oxychloride (POCl₃), to form a Vilsmeier reagent, which is a potent electrophile.[9]

Caption: Role of this compound in the Vilsmeier-Haack Reaction.

Applications in the Pharmaceutical Industry

Organic solvents are extensively used in the pharmaceutical industry as reaction media, for separation and purification of products, and for cleaning equipment. While specific examples of large-scale industrial processes using this compound are not as widely documented as for DMF, its properties make it a suitable, albeit less common, alternative. Its use as a solvent in drug synthesis would be in reactions where its specific polarity, boiling point, and solvency characteristics are advantageous. The search for greener and safer solvents has led to the investigation of various alternatives to more hazardous dipolar aprotic solvents like DMF and NMP, and this compound could be considered in such solvent replacement strategies. Some N-hydroxyformamide derivatives have been investigated as inhibitors of certain enzymes in the context of drug discovery, highlighting the broader relevance of the formamide functional group in medicinal chemistry.

Safety and Handling

This compound should be handled with appropriate safety precautions. It may cause irritation to the skin and eyes, and proper ventilation is recommended to avoid inhalation of its vapors.[1] As with all chemicals, it is essential to consult the Safety Data Sheet (SDS) before use and to handle the substance in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a versatile N,N-disubstituted formamide with a history rooted in the development of amide synthesis. Its properties as a polar aprotic solvent make it a useful tool in organic synthesis and potentially in the pharmaceutical industry. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is valuable for researchers and professionals working in chemical and drug development.

References

- 1. CAS 6282-00-4: this compound | CymitQuimica [cymitquimica.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Formamide-based prebiotic chemistry - Wikipedia [en.wikipedia.org]

- 4. US1787483A - Process for the production of formamide - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound (CAS 6282-00-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | C7H15NO | CID 22687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Methodological & Application

Application Notes and Protocols for N,N-Dipropylformamide in SN2 Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Dipropylformamide (DPF) as a polar aprotic solvent in bimolecular nucleophilic substitution (SN2) reactions. While less common than its lower alkyl homolog, N,N-Dimethylformamide (DMF), DPF offers a unique set of physical properties that can be advantageous in specific synthetic contexts. This document outlines the theoretical basis for its application, presents a comparative analysis with DMF, and provides a generalized experimental protocol for its use in a representative SN2 reaction.

Introduction to this compound in SN2 Reactions

Bimolecular nucleophilic substitution (SN2) reactions are a cornerstone of organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds. The mechanism of an SN2 reaction involves the backside attack of a nucleophile on an electrophilic carbon center, leading to the displacement of a leaving group in a single, concerted step. The rate of an SN2 reaction is highly dependent on the nature of the substrate, nucleophile, leaving group, and the solvent.

Polar aprotic solvents are the preferred medium for SN2 reactions because they can dissolve ionic nucleophiles while minimally solvating the anionic nucleophile. This "naked" nucleophile is more reactive and leads to faster reaction rates. This compound, as a polar aprotic solvent, is well-suited for this role. Its higher boiling point and different solubility profile compared to other polar aprotic solvents can offer benefits in terms of reaction temperature control and product purification.

Physical and Chemical Properties: A Comparative Overview

A clear understanding of the physical properties of this compound is crucial for its effective application. The following table provides a comparison of key properties of DPF with the widely used polar aprotic solvent, N,N-Dimethylformamide (DMF).

| Property | This compound (DPF) | N,N-Dimethylformamide (DMF) |

| CAS Number | 6282-00-4 | 68-12-2 |

| Molecular Formula | C₇H₁₅NO | C₃H₇NO |

| Molecular Weight | 129.20 g/mol | 73.09 g/mol |

| Appearance | Colorless to pale yellow liquid[1] | Colorless liquid[2] |

| Boiling Point | 100-101 °C at 18 mmHg | 153 °C |

| Density | 0.889 g/cm³ (at 20°C) | 0.944 g/cm³ (at 20°C) |

| Refractive Index | 1.4395 | 1.4305 (at 20°C) |

| Flash Point | 88 °C | 58 °C |

| Polarity (Dielectric Constant) | Data not readily available | 36.71 (at 25°C)[3][4] |

Logical Workflow for Employing this compound in SN2 Reactions

The decision to use this compound as a solvent in an SN2 reaction should be based on a logical consideration of the reaction requirements and the properties of the solvent. The following diagram illustrates a typical workflow for this process.

Caption: Logical workflow for utilizing this compound in SN2 reactions.

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of an SN2 reaction. The following protocol provides a general methodology for the synthesis of an ether using this compound as the solvent. This protocol should be adapted and optimized for specific substrates and nucleophiles.

Reaction: R-OH + R'-X → R-O-R' + HX

Materials:

-

Alcohol (R-OH)

-

Alkyl halide (R'-X)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

This compound (DPF), anhydrous

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Alkoxide:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq).

-

Add anhydrous this compound (concentration to be optimized, typically 0.1-1.0 M).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

-

Nucleophilic Substitution:

-

Cool the freshly prepared alkoxide solution to 0 °C.

-

Add the alkyl halide (1.0-1.2 eq) dropwise via a syringe.

-